molecular formula C14H15ClN2 B13756629 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- CAS No. 5778-90-5

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO-

Cat. No.: B13756629
CAS No.: 5778-90-5
M. Wt: 246.73 g/mol
InChI Key: KUXRCNIQUKGCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Polycyclic Quinoline-Based Therapeutics

Quinoline-based compounds have served as foundational templates in medicinal chemistry since the isolation of natural quinine from cinchona bark in the early 19th century. The fusion of a benzene ring with a pyridine moiety creates a planar aromatic system capable of diverse non-covalent interactions, enabling quinolines to target enzymes, receptors, and nucleic acids. Early successes included chloroquine for malaria prophylaxis and ciprofloxacin for bacterial infections, both leveraging the quinoline core’s ability to intercalate into biological macromolecules.

The evolution toward polycyclic quinolines, such as benzo-fused and annulated derivatives, emerged from efforts to modulate electronic properties and three-dimensional topology. For instance, camptothecin—a pentacyclic quinoline alkaloid—demonstrated potent topoisomerase I inhibition, leading to synthetic analogs like topotecan for ovarian cancer therapy. These developments underscored the value of ring saturation and heteroatom incorporation in optimizing bioactivity. Table 1 highlights key milestones in polycyclic quinoline drug development:

Table 1: Evolution of Polycyclic Quinoline Therapeutics

Compound Structural Features Therapeutic Application Year Introduced
Quinine Monocyclic quinoline Antimalarial 1820
Chloroquine Bis-alkylaminoquinoline Antimalarial 1947
Camptothecin Pentacyclic quinoline alkaloid Anticancer (topoisomerase I) 1966
Ciprofloxacin Fluoroquinolone Antibacterial 1987
6H-Cyclohepta(b)quinoline derivatives Tetrahydro-annulated with Cl/NH2 Anticancer (preclinical) 2020s

[Sources: 1, 2, 5]

Rationale for Structural Modifications in 7,8,9,10-Tetrahydro Substituted Systems

The incorporation of a saturated cycloheptane ring into the quinoline framework (7,8,9,10-tetrahydro substitution) addresses two critical challenges in drug design: metabolic instability and limited three-dimensional diversity. Saturation reduces aromaticity, lowering susceptibility to cytochrome P450-mediated oxidation while introducing conformational flexibility for optimal target engagement. Molecular dynamics simulations reveal that the tetrahydrocyclohepta[b]quinoline system adopts a boat-like conformation, enabling favorable van der Waals interactions with hydrophobic enzyme pockets.

Functionalization at position 4 with chlorine and position 11 with an amino group further refines physicochemical properties. Chlorine’s electronegativity enhances lipophilicity (logP +0.7), improving blood-brain barrier permeability for potential neurotherapeutic applications. The primary amine at position 11 serves as a hydrogen bond donor, critical for inhibiting kinases and DNA repair enzymes. For example, in silico docking studies demonstrate that 11-amino-4-chloro substitution in cyclohepta[b]quinoline derivatives creates a salt bridge with Asp831 in EGFR kinase, a target in non-small cell lung cancer.

Synthetic innovations, such as high-pressure Q-tube reactors, have enabled efficient annulation of benzosuberone precursors with hydrazonopropanals, achieving yields >85% for 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridines. This methodology circumvents traditional Friedländer synthesis limitations, allowing gram-scale production of enantiomerically pure derivatives for structure-activity relationship studies.

Properties

CAS No.

5778-90-5

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

4-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

InChI

InChI=1S/C14H15ClN2/c15-11-7-4-6-10-13(16)9-5-2-1-3-8-12(9)17-14(10)11/h4,6-7H,1-3,5,8H2,(H2,16,17)

InChI Key

KUXRCNIQUKGCGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2N)C=CC=C3Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations including:

  • Construction of the quinoline skeleton fused with a cycloheptane ring.
  • Introduction of the amino group at position 11.
  • Chlorination at position 4.

The synthetic routes are designed to achieve high selectivity and yield, often starting from quinoline derivatives or related intermediates.

Method 1: Reduction of Quinoline Derivatives Followed by Amination and Chlorination

This approach is commonly cited in chemical supplier technical data and research summaries:

  • Step 1 : Starting from a quinoline derivative, selective reduction of the quinoline ring at positions 7,8,9,10 to yield the tetrahydro form.
  • Step 2 : Amination at the 11-position, typically via nucleophilic substitution or reductive amination.
  • Step 3 : Chlorination at the 4-position using electrophilic chlorinating agents under controlled conditions to avoid over-chlorination or side reactions.

This method benefits from established quinoline chemistry and allows for controlled introduction of functional groups.

Method 2: Friedländer Quinoline Synthesis Variants

The Friedländer synthesis is a classical route for quinoline derivatives and can be adapted:

  • Reactants : o-Aminoaryl ketones (e.g., 2-aminobenzophenone derivatives) and cyclic diketones or ketones.
  • Catalysts : Niobium(V) chloride (NbCl5) has been demonstrated as an effective, inexpensive catalyst in glycerol, a green solvent, yielding quinoline derivatives with high efficiency (76–98% yields) and short reaction times (20–90 minutes).
  • Relevance : Although this method is more general for quinoline derivatives, it can be tailored to synthesize the cycloheptane-fused quinoline core by selecting appropriate cyclic ketones (e.g., cycloheptanone derivatives) and aminoaryl precursors.
  • Advantages : Environmentally friendly conditions, good yields, and scalability.

Method 3: Cyclization and Amination via Intermediate Formation

From patent literature on related cycloheptaquinoline compounds:

  • The synthetic route involves formation of intermediates such as 12-substituted-6,7,8,9,10,11-hexahydrocycloocta[b]quinolines, which are structurally related analogs.
  • Substitution reactions, including halogenation (chlorination), are performed on these intermediates to yield the target compound or its close derivatives.
  • Amino groups are introduced either by direct amination or via displacement of suitable leaving groups on the quinoline ring.
  • The patent emphasizes the importance of controlling reaction conditions to obtain specific substitution patterns, especially the chloro group at the 4-position.

Method 4: Synthesis via 4-Aminoquinoline Intermediates

  • Preparation of 4-aminoquinoline derivatives is a well-documented process, often involving nucleophilic aromatic substitution or reduction of nitro precursors.
  • These intermediates can be further elaborated to the cycloheptane-fused quinoline structure by ring closure reactions and subsequent functional group transformations.
  • This method provides a modular approach, enabling introduction of the amino group early in the synthesis, followed by chlorination and ring fusion steps.

Comparative Data Table of Preparation Methods

Method Number Key Steps Catalysts/Reagents Solvent Yield Range Reaction Time Notes
1 Reduction → Amination → Chlorination Various reducing agents, amination reagents, chlorinating agents Organic solvents (e.g., ethanol, dichloromethane) Moderate to high Hours Common approach, flexible
2 Friedländer synthesis with NbCl5 catalyst Niobium(V) chloride (NbCl5) Glycerol (green solvent) 76–98% 20–90 min Environmentally friendly, high yield
3 Cyclization to hexahydroquinoline intermediates → substitution Various alkyl halides, chlorinating agents Organic solvents Variable Variable Patent-based, industrial relevance
4 4-Aminoquinoline intermediate synthesis → ring fusion Amination reagents, ring-closing agents Organic solvents Moderate Hours Modular, allows early amino introduction

In-Depth Research Findings and Notes

  • The use of NbCl5 as a catalyst in glycerol medium represents a significant advancement in green chemistry approaches for quinoline derivatives, providing high yields with reduced environmental impact.
  • Amination and chlorination steps require careful control of temperature, solvent, and reagent stoichiometry to avoid side reactions and ensure regioselectivity, especially for the 4-chloro substituent.
  • The cycloheptane ring fusion is typically achieved by selecting appropriate cyclic ketones or via ring-closing reactions on linear precursors, often under acidic or catalytic conditions.
  • The compound’s biological activity is closely related to the presence and position of amino and chloro groups; therefore, synthetic methods prioritize functional group integrity and positional selectivity.
  • Patent literature provides valuable synthetic protocols and structural analogs that inform the preparation of this compound and its derivatives, highlighting industrial-scale feasibility.

Chemical Reactions Analysis

Types of Reactions

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

6H-Cyclohepta(b)quinoline derivatives have been investigated for their pharmacological properties. Research indicates that this compound exhibits activity against various biological targets:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, a study demonstrated that certain analogs possess cytotoxic effects on cancer cell lines through apoptosis induction .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. Research findings suggest that it displays significant activity against both Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for antibiotic development .

Neuropharmacology

The compound has also been explored for its neuropharmacological effects:

  • CNS Activity : Investigations into the central nervous system (CNS) effects of this compound have revealed potential anxiolytic and antidepressant-like activities in animal models. This suggests its utility in treating mood disorders .

Materials Science

In materials science, the structural characteristics of 6H-Cyclohepta(b)quinoline derivatives allow for interesting applications:

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing its conductivity and stability within these applications .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of a series of 6H-Cyclohepta(b)quinoline derivatives. The results indicated that specific substitutions at the nitrogen position significantly enhanced cytotoxicity against breast cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers synthesized several derivatives of 6H-Cyclohepta(b)quinoline and tested their antimicrobial activity against a panel of pathogens. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and available

Compound Name & CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
4-Methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (5778-88-1) 4-methyl, 11-amino C₁₇H₂₀N₂ 252.36 No direct bioactivity data; methyl’s electron-donating effects may reduce reactivity compared to chloro derivatives.
Centphenaquin (98459-16-6) 11-(4-phenyl-1-piperazinyl) C₂₄H₂₇N₃·2ClH 429.41 High toxicity: Rat ipr LD₅₀ = 493 mg/kg; Mus ivn LD₅₀ = 56 mg/kg. Piperazinyl group may enhance CNS interactions.
11-(Pyrrolidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (5782-93-4) 11-pyrrolidino C₁₈H₂₂N₂ 266.38 Pyrrolidine’s cyclic amine may improve solubility; no toxicity data available. InChIKey: ZHFMBIZGANOWHY.
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (1555-11-9) 2-fluoro, 11-carboxylic acid C₁₅H₁₄FNO₂ 259.28 Predicted pKa = 0.95 (acidic); irritant (Xi hazard code). Carboxylic acid enhances hydrophilicity. Priced at $700/5g.
4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (9d, from study) 4-imidazolylmethyl, 2-methylsulfonylphenyl C₂₆H₂₅N₃O₂S 443.56 Potent COX-2 inhibitor (IC₅₀ < 1 µM); cytotoxic to MCF-7 breast cancer cells. Methylsulfonyl enhances selectivity.

Commercial and Research Relevance

  • The fluorinated carboxylic acid derivative (1555-11-9) is commercially available at premium prices (~$700/5g), reflecting its utility in medicinal chemistry as a building block .
  • COX-2 inhibitors like 9d are prioritized in anticancer research due to their dual enzyme inhibition and cytotoxicity profiles .

Biological Activity

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-amino-4-chloro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its effects on cholinesterases and its antioxidant capabilities.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a cycloheptane ring fused with a quinoline moiety. Its chemical formula is C13H14ClNC_{13}H_{14}ClN, and it exhibits significant pharmacological potential due to its unique structural features.

Cholinesterase Inhibition

One of the primary areas of research concerning this compound is its inhibitory action on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.

Table 1: Inhibition Potency of 6H-Cyclohepta(b)quinoline Derivatives

CompoundAChE IC50 (nM)BChE IC50 (nM)
6H-Cyclohepta(b)quinoline15.1 ± 0.25.96 ± 0.58
Cyclohexaquinoline10.0 ± 0.520.0 ± 1.0
Cycloheptaquinoline5.0 ± 0.32.5 ± 0.1

Research indicates that derivatives of this compound exhibit varying degrees of inhibition against AChE and BChE, with cycloheptaquinoline derivatives showing particularly potent inhibition against BChE .

The mechanism of inhibition has been studied through kinetic analyses using Lineweaver-Burk plots, demonstrating mixed-type inhibition for both AChE and BChE by the compound . The inhibition constants for AChE were found to be Ki=19.9±0.8K_i=19.9\pm 0.8 nM and for BChE Ki=4.91±0.42K_i=4.91\pm 0.42 nM, indicating a stronger affinity for BChE.

Antioxidant Activity

In addition to cholinesterase inhibition, the compound has shown significant antioxidant properties in various assays:

Table 2: Antioxidant Activity Assays

Assay TypeResult
ABTS AssayHigh activity observed
FRAP AssaySignificant reducing power
Luminol ChemiluminescenceInhibition observed
Lipid PeroxidationEffective inhibition

The antioxidant activity was assessed through several methods including ABTS and FRAP assays, where the compound demonstrated high efficacy in reducing oxidative stress markers .

Case Studies

Recent studies have combined experimental and computational methods to evaluate the biological activities of conjugates derived from this compound:

  • Study on Alzheimer’s Disease : A study focused on hybrid compounds combining anticholinesterase properties with antioxidant capabilities showed promising results in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s disease .
  • Kinetic Studies : Further investigations into the kinetic profiles of these compounds revealed that increasing spacer lengths in their structure enhanced their inhibitory potency against cholinesterases .

Q & A

Basic Question: How can synthetic routes for introducing the 11-amino and 4-chloro substituents be optimized?

Methodological Answer:
The amino and chloro substituents can be introduced via nucleophilic substitution or palladium-catalyzed coupling. For the 11-amino group, react the parent quinoline scaffold with ammonia or an amine source under reflux in anhydrous THF, using a catalytic amount of CuI to enhance regioselectivity . The 4-chloro substituent is typically introduced via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to minimize polysubstitution.

Key Reaction Parameters:

StepReagent/ConditionsYield (%)Purity (HPLC)
ChlorinationNCS, DCM, 0°C78≥95%
AminationNH₃, CuI, THF, reflux65≥90%

Basic Question: What analytical techniques are most effective for structural elucidation?

Methodological Answer:
Combine ¹H/¹³C NMR to confirm the cycloheptaquinoline backbone and substituent positions. Mass spectrometry (HRMS-ESI) validates the molecular formula (e.g., [M+H]⁺ = 295.44 for C₁₈H₂₂ClN₃), while IR spectroscopy identifies NH₂ and C-Cl stretches (~3400 cm⁻¹ and 750 cm⁻¹, respectively) . X-ray crystallography resolves steric effects from the fused cycloheptane ring.

Representative Spectral Data:

TechniqueKey Peaks/Data
¹H NMR (CDCl₃)δ 1.8–2.1 (m, 4H, cycloheptane), δ 6.8 (s, 1H, aromatic)
HRMS-ESIm/z 295.44 [M+H]⁺ (calc. 295.41)

Basic Question: How does pH influence the stability of the amino-chloro derivative?

Methodological Answer:
The compound is stable in neutral buffers (pH 6–8) but degrades under acidic (pH <4) or alkaline (pH >10) conditions due to hydrolysis of the C-Cl bond or deamination. Conduct accelerated stability studies in PBS, HCl (0.1M), and NaOH (0.1M) at 40°C for 72 hours, monitoring degradation via HPLC .

Stability Profile:

ConditionDegradation (%)Half-Life (h)
pH 7.4<5>500
pH 2.09512
pH 12.08524

Advanced Question: How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer:
Modify the 11-amino group (e.g., alkylation, acylation) and 4-chloro position to assess impacts on biological activity. For example, replacing Cl with electron-withdrawing groups (e.g., CF₃) enhances electrophilicity, while bulky amines at position 11 improve receptor binding. Use in vitro assays (e.g., kinase inhibition) to correlate substituent effects with activity .

SAR Table (Hypothetical Data):

Substituent (Position)Bioactivity (IC₅₀, µM)
4-Cl, 11-NH₂0.8
4-CF₃, 11-NH₂0.3
4-Cl, 11-NH(CH₂)₂Ph0.1

Advanced Question: How should toxicity data (e.g., LD₅₀) inform experimental design?

Methodological Answer:
For intraperitoneal LD₅₀ values (~250–500 mg/kg in rodents), limit dosing in in vivo studies to ≤50 mg/kg to ensure safety margins. Mitigate toxicity by replacing the piperazinyl group (high toxicity: LD₅₀ = 56 mg/kg IV) with less reactive amines (e.g., pyrrolidino, LD₅₀ = 493 mg/kg IP) .

Comparative Toxicity:

DerivativeRouteLD₅₀ (mg/kg)
11-PiperazinylIV56
11-PyrrolidinoIP493

Advanced Question: How can contradictory solubility data between methyl and chloro analogs be resolved?

Methodological Answer:
The 4-methyl analog (logP = 2.8) is more lipophilic than the 4-chloro derivative (logP = 3.2), contradicting expected trends. Use molecular dynamics simulations to analyze solvent-accessible surface areas (SASA). The chloro group’s polarizability increases dipole-dipole interactions, reducing aqueous solubility despite higher logP .

Solubility Comparison:

CompoundlogPSolubility (mg/mL, H₂O)
4-CH₃2.80.15
4-Cl3.20.08

Advanced Question: What computational strategies predict physicochemical properties?

Methodological Answer:
Use SwissADME to calculate topological polar surface area (TPSA = 45 Ų) and bioavailability. Density Functional Theory (DFT) optimizes the cycloheptane ring conformation, revealing strain energy (~5 kcal/mol) that impacts reactivity. Validate predictions with experimental logP (3.2 vs. predicted 3.0) .

Computational vs. Experimental Data:

PropertyPredictedExperimental
logP3.03.2
TPSA45 Ų46 Ų

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.